molecular formula C10H16N4O B2895009 2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 2097933-97-4

2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2895009
CAS No.: 2097933-97-4
M. Wt: 208.265
InChI Key: ZVZVIVUUTPVNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound that features both azetidine and pyrimidine rings. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity, while pyrimidines are six-membered rings containing nitrogen atoms at positions 1 and 3. The combination of these two rings in a single molecule provides a unique scaffold that can be exploited for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the formation of the azetidine ring followed by its functionalization and subsequent attachment to the pyrimidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the methoxy position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring with significant ring strain.

    Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.

    Oxetane: A four-membered oxygen-containing ring with similar strain characteristics to azetidine.

Uniqueness

2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine is unique due to the combination of azetidine and pyrimidine rings in a single molecule. This dual-ring structure provides a versatile scaffold for chemical modifications and biological interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13(2)9-4-5-11-10(12-9)14-6-8(7-14)15-3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZVIVUUTPVNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.